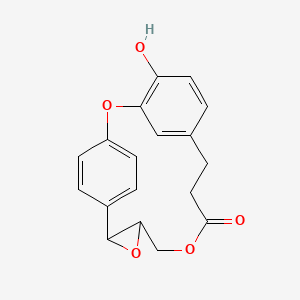
IODOACETAMIDE-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of iodoacetamide-D4 and related compounds involves specific reactions that incorporate deuterium atoms into the molecule. For instance, the synthesis of acetaminophen-D4, a related compound, involves proton exchange in harsh conditions followed by acetylation and selective hydrolysis processes (Freed & Murphy, 1978). Similar methodologies may be adapted for the synthesis of this compound, indicating a complex process that requires careful control of reaction conditions.
Molecular Structure Analysis
The molecular structure and conformation of iodoacetamides have been studied extensively. For example, 2-iodoacetamide exhibits a skew conformation with a dihedral angle indicating the spatial arrangement of atoms within the molecule. This structural insight is crucial for understanding the reactivity and interaction of this compound with other molecules (Samdal & Seip, 1980).
Chemical Reactions and Properties
Iodoacetamide and its derivatives, such as this compound, participate in a variety of chemical reactions, primarily as alkylating agents. These compounds can covalently bind to other molecules, particularly those containing nucleophilic sites like cysteine residues in proteins, through alkylation reactions. This reactivity forms the basis for many of its applications in biochemistry and molecular biology (Pasquarello et al., 2004).
Applications De Recherche Scientifique
Proteomics
L’iodoacétamide-D4 est un substrat marqué par des isotopes stables utilisé pour alkyler les protéines ou les peptides dans les expériences de protéomique MS {svg_1}. Ce réactif de marquage chimique fonctionne en coiffant les résidus de cystéine exposés et réactifs {svg_2}.
Inhibition de la fixation du CO2
L’iodoacétamide réagit de manière irréversible avec les groupes –SH libres des résidus de cystéine et inhibe les enzymes responsables de la fixation du CO2 {svg_3}. Cette propriété a été étudiée dans les feuilles d’épinard {svg_4}.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of IODOACETAMIDE-D4 can be achieved through the reaction of IODOACETAMIDE with deuterium gas in the presence of a catalyst.", "Starting Materials": [ "IODOACETAMIDE", "Deuterium gas", "Catalyst" ], "Reaction": [ "IODOACETAMIDE is reacted with deuterium gas in the presence of a catalyst", "The reaction mixture is heated and stirred for a specific period of time", "The product is then purified using chromatography techniques to obtain IODOACETAMIDE-D4" ] } | |
Numéro CAS |
1219802-64-8 |
Formule moléculaire |
C2D4INO |
Poids moléculaire |
188.99 |
Synonymes |
IODOACETAMIDE-D4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)


![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)
![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)
